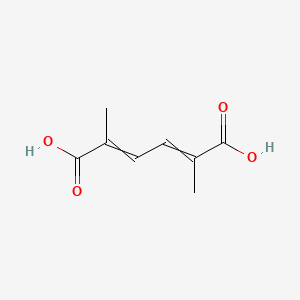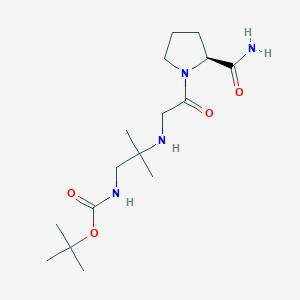
(S)-tert-butyl (2-((2-(2-carbamoylpyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl (2-((2-(2-carbamoylpyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a pyrrolidine ring, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (2-((2-(2-carbamoylpyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amino group with a tert-butyl carbamate, followed by the introduction of the pyrrolidine ring through a series of nucleophilic substitution reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl (2-((2-(2-carbamoylpyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
(S)-tert-butyl (2-((2-(2-carbamoylpyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is used as a building block in the construction of complex organic molecules, including natural products and polymers.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of (S)-tert-butyl (2-((2-(2-carbamoylpyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amino groups.
N-Boc-piperazine: Another compound used in organic synthesis with a similar protective group.
tert-Butyl (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A derivative with different substituents but similar structural features.
Uniqueness
(S)-tert-butyl (2-((2-(2-carbamoylpyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate is unique due to its combination of a tert-butyl carbamate group and a pyrrolidine ring, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of more complex and diverse molecules.
Properties
Molecular Formula |
C16H30N4O4 |
|---|---|
Molecular Weight |
342.43 g/mol |
IUPAC Name |
tert-butyl N-[2-[[2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C16H30N4O4/c1-15(2,3)24-14(23)18-10-16(4,5)19-9-12(21)20-8-6-7-11(20)13(17)22/h11,19H,6-10H2,1-5H3,(H2,17,22)(H,18,23)/t11-/m0/s1 |
InChI Key |
MJYBTSDCBVTWNT-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCC[C@H]1C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCCC1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



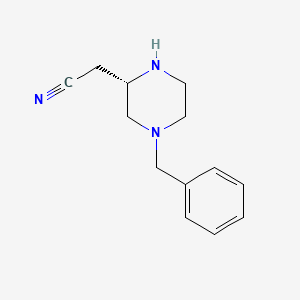
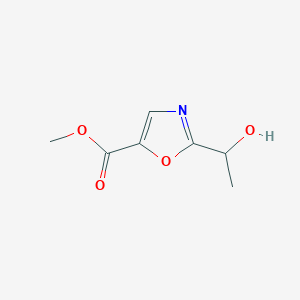
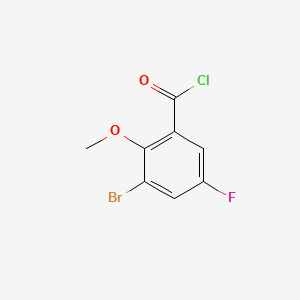
![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)




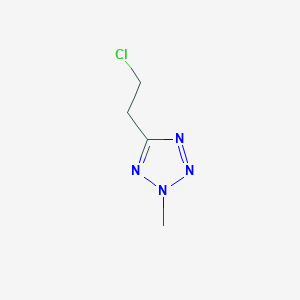
![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)

